(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile
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Overview
Description
(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile is an organic compound with a complex bicyclic structure It is characterized by the presence of a nitrile group and a ketone group within its octahydronaphthalene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Cyclization: Formation of the bicyclic structure through intramolecular cyclization reactions.
Functional Group Introduction: Introduction of the nitrile and ketone groups through specific reagents and reaction conditions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to a carboxylic acid or other oxidized forms.
Reduction: Reduction of the nitrile group to an amine or the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions at the nitrile or ketone positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of primary amines or secondary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile and ketone groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2α,4aα8aα)-3,4,4a,5,6,8a-hexahydro-2,5,5,8a-tetramethyl-2H-1-benzopyran
- (4aR,8aS)-2H,4aH,6H,8aH-[1,3]oxazino[6,5-e][1,3]oxazine-2,6-dione
Uniqueness
(4aR,8aS)-8a-Methyl-3-oxooctahydronaphthalene-4a(2H)-carbonitrile is unique due to its specific combination of functional groups and its bicyclic structure
Properties
CAS No. |
943-95-3 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(4aR,8aS)-8a-methyl-6-oxo-2,3,4,5,7,8-hexahydro-1H-naphthalene-4a-carbonitrile |
InChI |
InChI=1S/C12H17NO/c1-11-5-2-3-6-12(11,9-13)8-10(14)4-7-11/h2-8H2,1H3/t11-,12-/m0/s1 |
InChI Key |
VDTIJFRUZIAMNB-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@@]12CCCC[C@]1(CC(=O)CC2)C#N |
Canonical SMILES |
CC12CCCCC1(CC(=O)CC2)C#N |
Origin of Product |
United States |
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